molecular formula C11H16ClFN4 B1477699 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 2028643-01-6

4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No. B1477699
CAS RN: 2028643-01-6
M. Wt: 258.72 g/mol
InChI Key: SVHQUPHWDMKBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine, also known as CFPMP, is a pyrimidine molecule that has been studied in recent years for its potential applications in medicinal chemistry. This molecule has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities. CFPMP has been studied for its use in the synthesis of various therapeutic agents and its potential as a drug target.

Scientific Research Applications

Synthesis and Anti-proliferative Activities

A study by Parveen et al. (2017) involved the synthesis of compounds including 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl moieties, which were evaluated for cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Some compounds exhibited significant anti-proliferative activities, and molecular docking was performed against the Bcl-2 protein, revealing good binding affinity. The study emphasized the role of chromene and quinoline moieties in enhancing anti-proliferative activities when attached to pyrimidine and piperazine moieties (Parveen et al., 2017).

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

Shahinshavali et al. (2021) detailed an alternative route for synthesizing a compound structurally similar to 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine, highlighting the potential for chemical synthesis and modification in medicinal chemistry applications (Shahinshavali et al., 2021).

properties

IUPAC Name

4-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClFN4/c1-9-14-10(12)8-11(15-9)17-6-4-16(3-2-13)5-7-17/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHQUPHWDMKBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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